Sarasinoside B1 - 114066-50-1

Sarasinoside B1

Catalog Number: EVT-281833
CAS Number: 114066-50-1
Molecular Formula: C61H98N2O25
Molecular Weight: 1259.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sarasinoside B1 is a norlanostane-triterpenoid oligoglycoside from the Palauan marine sponge Asteropus sarasinosum.
Overview

Sarasinoside B1 is a complex glycoside compound primarily derived from marine sponges, particularly from the genus Melophlus. It belongs to a class of compounds known as triterpene glycosides, which are characterized by a steroid backbone and one or more sugar moieties attached via glycosidic bonds. The structural diversity of sarasinosides, including Sarasinoside B1, is significant due to variations in their glycosylation patterns and the aglycone's modifications.

Source

Sarasinoside B1 has been isolated from marine sponges, specifically Melophlus sarasinorum, collected near Guam and Sulawesi, Indonesia. These sponges are known for their rich chemical diversity, producing various bioactive compounds that have garnered interest for their potential therapeutic applications .

Classification

Sarasinoside B1 is classified as a triterpene glycoside due to its structural features that include a steroid framework and multiple sugar units. It is part of a larger family of sarasinosides, which exhibit similar structural characteristics but differ in their specific glycosylation patterns and functional groups .

Synthesis Analysis

Methods

The synthesis of Sarasinoside B1 involves several steps, typically starting from simpler sterol precursors. The proposed biosynthetic pathway includes:

  1. Squalene Synthesis: Two molecules of farnesyl pyrophosphate are converted into squalene by the enzyme squalene synthase.
  2. Formation of Lanosterol: Squalene undergoes epoxidation and cyclization to form lanosterol.
  3. Demethylation: Lanosterol is demethylated to yield C30-lanosterol, introducing unsaturation at the Δ14,15 position.
  4. Glycosylation: The aglycone is then glycosylated to produce Sarasinoside B1 .

Technical Details

The synthesis can be complex due to the need for specific enzymatic reactions that are not easily replicated in vitro. Advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to analyze the structure and confirm the identity of the synthesized compound .

Molecular Structure Analysis

Structure

Sarasinoside B1 has a distinctive molecular structure characterized by:

  • A steroid backbone derived from lanosterol.
  • Multiple sugar units attached through glycosidic linkages.
  • Specific functional groups that differentiate it from other sarasinosides.

The molecular formula for Sarasinoside B1 is C30H50O10, indicating a relatively large and complex structure .

Data

The detailed molecular structure can be visualized through spectroscopic methods, with mass spectrometry revealing its molecular weight and fragmentation patterns that help elucidate its glycosylation sites .

Chemical Reactions Analysis

Reactions

Sarasinoside B1 participates in various chemical reactions typical of glycosides:

  • Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bonds can be hydrolyzed, releasing the aglycone and sugar moieties.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, which can modify its biological activity.

Technical Details

The reactivity of Sarasinoside B1 can be studied using chromatographic techniques coupled with mass spectrometry to track changes in its structure during reactions .

Mechanism of Action

Process

The biological activity of Sarasinoside B1 is attributed to its interaction with cellular targets:

  • It may exert cytotoxic effects against certain cancer cell lines by inducing apoptosis.
  • Its structural components allow it to interact with membrane receptors or enzymes involved in signaling pathways.

Data

Research indicates that Sarasinoside B1 displays significant activity against various pathogens, including antifungal properties against Candida albicans and antibacterial effects against Escherichia coli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents like methanol and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • Melting Point: Specific melting point data may vary based on purity but often falls within typical ranges for similar compounds.

Relevant analyses such as differential scanning calorimetry can provide insights into thermal properties and stability profiles .

Applications

Scientific Uses

Sarasinoside B1 has potential applications in:

  • Pharmaceutical Research: Investigated for its cytotoxic properties against cancer cells, making it a candidate for drug development.
  • Natural Product Chemistry: Studied for its unique structural features that contribute to the understanding of marine natural products.

Research continues into its mechanisms of action and potential therapeutic applications in treating various diseases due to its bioactive properties .

Biosynthesis Pathways and Enzymatic Mechanisms of Sarasinoside B1

Putative Biosynthetic Gene Clusters in Marine Sponge Holobionts

Marine sponges function as complex holobionts, hosting diverse microbial consortia responsible for significant secondary metabolite production. Metagenomic analysis of high-microbial-abundance (HMA) sponges, including Melophlus sarasinorum (the primary source of Sarasinoside B1), reveals striking biosynthetic novelty. Studies indicate that <1% of the recovered Gene Cluster Families (GCFs) show similarity to experimentally characterized Biosynthetic Gene Clusters (BGCs) in reference databases [5]. This underscores the evolutionary divergence of sponge-associated pathways. Comparative metagenomics across sponge species (e.g., Geodia barretti, Xestospongia spp.) demonstrates that while 65% of GCFs are species-specific, a conserved functional core exists: 20% of GCFs are shared between ≥2 sponge species, and 6% constitute a cross-species core [5]. This core includes diverse non-ribosomal peptide synthetase (NRPS) clusters potentially involved in lipid modifications—a relevant context for triterpenoid saponin assembly like Sarasinoside B1. Acidobacteriota and Latescibacteria symbionts exhibit particularly high biosynthetic potential, suggesting their possible role in norlanostane scaffold production [5].

Table 1: Metagenomic Insights into Sponge Holobiont BGCs

FeatureValueSignificance
Novelty Rate<1% match to known MIBiG BGCsHighlights evolutionary uniqueness of sponge symbiont pathways
Core Conservation6% of GCFs shared across all analyzed speciesIndicates functionally essential pathways maintained in holobionts
Acidobacteriota/Latescibacteria BGC RichnessExceptionally highImplicates these phyla in specialized metabolite production (e.g., triterpenoid backbones)

Enzymatic Glycosylation Patterns in Norlanostane-Triterpenoid Backbone Assembly

Sarasinoside B1 (C₅₅H₈₇N₂O₂₀) features a 14-nor-lanostane aglycone with a characteristic 23-keto-Δ²⁴⁽²⁵⁾ side chain and a tetrasaccharide chain: β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-Xylp [1] [4] [7]. The biosynthesis involves precise enzymatic steps:

  • Aglycone Activation: The norlanostane core undergoes oxidative modifications (e.g., formation of 8(9)-, 9(11)-, or 8(14)-double bonds) catalyzed by cytochrome P450 monooxygenases, creating hydroxylation sites for glycosylation [1] [7].
  • Sequential Glycosylation: Glycosyltransferases (GTs) attach sugars in a specific order:
  • Core Attachment: Initial β-D-Xylose linkage at C-3 of the aglycone.
  • Branch Formation: β-D-GlcNAc attachment to C-2 of the first xylose, followed by [β-D-GalNAc linked to C-4 of the same xylose], creating a branched structure.
  • Terminal Elongation: Final β-D-Xylose addition to C-6 of the GlcNAc residue [4].
  • Sugar Activation: Nucleotide sugar donors (UDP-xylose, UDP-GlcNAc, UDP-GalNAc) provide activated substrates. The β-configuration of all glycosidic bonds is strictly conserved, indicating stereospecific GTs [1] [4]. Sarasinoside B1 specifically differs from Sarasinoside A1 by having xylose (not glucose) as the third monosaccharide, demonstrating GT substrate specificity at this position [1] [7]. This minor change significantly impacts bioactivity (e.g., reduced ichthyotoxicity compared to A1) [7].

Evolutionary Conservation of Triterpene Cyclases in Porifera-Specific Pathways

Triterpene cyclases are pivotal in forming the tetracyclic scaffold (lanostane-type) preceding nor-modification. Genomic and metagenomic evidence indicates that:

  • Enzymes responsible for lanosterol synthase (LAS) activity are encoded within the sponge genome itself (Porifera), not just symbiotic microorganisms. This was confirmed by identifying sponge-derived terpene cyclases distinct from bacterial homologs [3] [8].
  • Phylogenetic conservation of oxidosqualene cyclases (OSCs) exists across Demospongiae. These OSCs likely generate the initial lanostane backbone, which is subsequently modified by sponge-specific oxidoreductases (e.g., C-30 demethylase for norlanostane formation) [3] [4]. Multi-omic profiling of Melophlus sponges confirms the consistent presence of cyclase genes alongside oxidative tailoring enzymes across geographically distinct specimens, suggesting an ancient, conserved pathway within this genus [3].
  • The mosaic taxonomic distribution of structurally similar glycosides across sponge orders (e.g., Tetractinellida, Bubarida) implies parallel evolution of triterpenoid biosynthesis. This is supported by the presence of homologous, yet taxon-specific, cyclase and GT gene families in different sponge lineages [4] [7].

Table 2: Key Enzymes in Sarasinoside B1 Biosynthesis

Enzyme ClassFunctionSpecificity/FeatureEvolutionary Note
Oxidosqualene Cyclase (OSC)Cyclizes oxidosqualene to lanostane scaffoldForms tetracyclic triterpenoid coreSponge-encoded, phylogenetically conserved in Demospongiae
C-30 DemethylaseDemethylates lanostane → norlanostaneCreates 14-nor-methyl featurePutative P450; sponge-specific modification
Glycosyltransferases (GTs)Attach monosaccharides to aglyconeStrict β-configuration; specificity for UDP-sugarsDetermine sugar sequence (e.g., Xyl vs Glc at position 3)
Cytochrome P450sOxidize rings/chain (e.g., C-23 keto, Δ²⁴⁽²⁵⁾)Introduce double bonds, ketones, hydroxylsGenerate sites for glycosylation & bioactivity

Properties

CAS Number

114066-50-1

Product Name

Sarasinoside B1

IUPAC Name

N-[2-[5-[3-acetamido-6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C61H98N2O25

Molecular Weight

1259.4 g/mol

InChI

InChI=1S/C61H98N2O25/c1-25(2)18-29(68)19-26(3)31-11-12-32-30-10-13-39-59(6,7)40(15-17-61(39,9)33(30)14-16-60(31,32)8)86-58-53(47(74)38(24-81-58)85-54-41(62-27(4)66)48(75)44(71)35(20-64)82-54)87-55-42(63-28(5)67)49(76)46(73)37(84-55)23-80-57-52(43(70)34(69)22-79-57)88-56-51(78)50(77)45(72)36(21-65)83-56/h18,26,31-32,34-58,64-65,69-78H,10-17,19-24H2,1-9H3,(H,62,66)(H,63,67)

InChI Key

RLZMJVGFNSVJOP-NDFKGFHQSA-N

SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C

Solubility

Soluble in DMSO

Synonyms

Sarasinoside B1; Sarasinoside-B1;

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C

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